molecular formula C14H15NO4 B15307041 Methyl 2-cbz-aminopent-4-ynoate

Methyl 2-cbz-aminopent-4-ynoate

Cat. No.: B15307041
M. Wt: 261.27 g/mol
InChI Key: KOGSRKDFVOEOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate is a synthetic organic compound that belongs to the family of N-protected amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino compound.

    Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Alkyne Formation: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.

Industrial Production Methods

Industrial production of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, NaIO4

    Reduction: Pd/C, Lindlar’s catalyst, NaBH4

    Substitution: Pd/C, H2

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Deprotected amino acids

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and form covalent bonds with target proteins. The presence of the alkyne group allows for click chemistry reactions, facilitating the study of biological processes and drug development.

Comparison with Similar Compounds

Methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate can be compared with other N-protected amino acids, such as:

    Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of an alkyne group.

    Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate: Contains a trifluoromethyl group, which imparts different electronic properties.

    Methyl (2S,3E)-2-{[(benzyloxy)carbonyl]amino}-5-[(2R,3S,4R,5R,6R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]pent-3-enoate: More complex structure with multiple functional groups.

The uniqueness of methyl 2-{[(benzyloxy)carbonyl]amino}pent-4-ynoate lies in its alkyne group, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)pent-4-ynoate

InChI

InChI=1S/C14H15NO4/c1-3-7-12(13(16)18-2)15-14(17)19-10-11-8-5-4-6-9-11/h1,4-6,8-9,12H,7,10H2,2H3,(H,15,17)

InChI Key

KOGSRKDFVOEOCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.